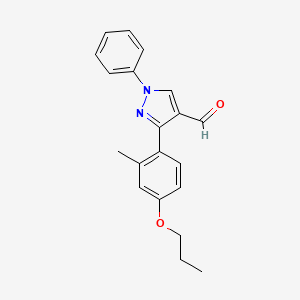

3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

描述

3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-4-carbaldehyde derivative featuring a 2-methyl-4-propoxyphenyl substituent at position 3 of the pyrazole ring and a phenyl group at position 1. Pyrazole-4-carbaldehydes are versatile intermediates in organic synthesis, often serving as precursors for bioactive molecules. The compound’s structure is characterized by a planar pyrazole core with electron-withdrawing (carbaldehyde) and electron-donating (methoxy, propoxy) groups, which influence its reactivity and interactions in biological systems.

属性

IUPAC Name |

3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-3-11-24-18-9-10-19(15(2)12-18)20-16(14-23)13-22(21-20)17-7-5-4-6-8-17/h4-10,12-14H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTKHTKNZADURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 2-methyl-4-propoxyphenyl and phenyl groups.

Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

化学反应分析

3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions used.

科学研究应用

Chemical Properties and Structure

The compound features a pyrazole ring with an aldehyde functional group, which is crucial for its reactivity and biological activity. The molecular formula is with a molecular weight of 281.35 g/mol. It can be identified by its InChI key (LXOARVWBXJLACC-UHFFFAOYSA-N) and CAS number (1234692-07-9) .

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:

- Anticancer Activity : Studies have shown that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis .

- Antimicrobial Properties : Research indicates that pyrazole compounds can possess antimicrobial activities. The structure of this compound suggests potential effectiveness against bacterial and fungal pathogens .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Drug Development : The aldehyde functionality allows for further derivatization, making it a valuable building block in the synthesis of novel pharmaceuticals . Its ability to undergo reactions such as condensation and reduction expands its utility in creating diverse chemical entities.

Case Study 1: Anticancer Research

In a study published in European Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including this compound. These derivatives were tested against human cancer cell lines, showing promising results in inhibiting tumor growth, particularly in breast cancer models .

Case Study 2: Antimicrobial Activity

A research article highlighted the antimicrobial efficacy of various pyrazole derivatives, including the compound . The study demonstrated that these compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential use as lead compounds for developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induced apoptosis in cancer cell lines |

| Antimicrobial Agent | Effective against bacterial strains | |

| Organic Synthesis | Intermediate for Drug Development | Valuable building block for synthesizing pharmaceuticals |

作用机制

The mechanism of action of 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

相似化合物的比较

Table 1: Structural Analogs and Substituent Effects

Key Observations :

- Electron-donating groups (e.g., methoxy, propoxy) enhance solubility and influence electronic transitions, as seen in 3-(4-methoxyphenyl)- derivatives .

- Bulky substituents (e.g., chromene, naphthyl) improve antiproliferative activity by enabling intercalation or receptor binding .

- Halogenated analogs (e.g., 3-chloro-4-ethoxyphenyl) may exhibit altered reactivity due to steric and electronic effects .

Key Observations :

Table 3: Bioactivity and Physicochemical Comparisons

Key Observations :

- Antioxidant activity correlates with electron-donating substituents (e.g., hydroxyl, methoxy) that scavenge free radicals .

- Antiproliferative activity is maximized in hybrids with heterocyclic moieties (e.g., thiazole, chromene) .

Research Findings and Implications

- Synthetic Flexibility : Pyrazole-4-carbaldehydes serve as scaffolds for synthesizing antimicrobial, anticancer, and anti-inflammatory agents. Post-synthetic modifications (e.g., propargylation in ) further diversify their applications.

- Structure-Activity Relationships (SAR) :

- Position 1 : Aromatic groups (e.g., phenyl) stabilize the pyrazole core.

- Position 3 : Substituents dictate bioactivity; propoxy/methoxy groups enhance solubility, while chromene/thiazole moieties improve target binding.

- Crystallographic Validation : Tools like SHELX and ORTEP confirm planar geometries and intermolecular interactions critical for drug design .

生物活性

3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This detailed article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. These methods allow for the efficient formation of carbon-carbon bonds, which are crucial for constructing complex organic molecules. The compound can be synthesized from 1-phenyl-1H-pyrazol-3-ol through various functionalization steps, including Suzuki and Sonogashira reactions, leading to high-yield products with defined structural characteristics .

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer and anti-inflammatory agent. Below are key findings regarding its biological effects:

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. The compound has been reported to inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells .

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in vitro and in vivo. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Mechanistic Insights

The compound's mechanism of action may involve modulation of signaling pathways associated with inflammation and cancer progression. For example, it may interfere with NF-kB signaling, a critical pathway in inflammatory responses and cancer cell survival .

Data Table: Biological Activities Summary

| Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 µM | Induction of apoptosis |

| HeLa (cervical cancer) | 12 µM | Cell cycle arrest | |

| Anti-inflammatory | RAW 264.7 (macrophages) | 25 µM | Inhibition of cytokine production |

| LPS-induced inflammation model | - | Modulation of NF-kB pathway |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including our compound of interest:

- Case Study on Anticancer Effects : A study focused on the effects of pyrazole derivatives on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as a chemotherapeutic agent .

- Case Study on Inflammation : Another research effort investigated the anti-inflammatory properties using an animal model of arthritis. The administration of the compound led to decreased swelling and pain scores, along with reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

常见问题

Q. Basic

- NMR : Confirm aldehyde proton (δ 9.8–10.2 ppm) and aryloxy group integration .

- XRD : Resolve stereochemical ambiguities (e.g., planarity of the pyrazole ring) .

- HPLC-PDA : Purity assessment (>95%) .

Advanced

For ambiguous ¹³C NMR signals (e.g., overlapping carbonyl peaks), use 2D HSQC/HMBC to assign quaternary carbons. Computational methods (DFT) can predict chemical shifts to validate experimental data .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Q. Advanced

- Substituent effects : Electron-donating groups (e.g., OMe) at the 4-position improve antioxidant activity, while halogenation enhances antimicrobial potency .

- Molecular docking : Screen derivatives against target proteins (e.g., HIV protease) to prioritize synthesis .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., aldehyde group) for antiviral activity .

What non-pharmaceutical applications exist for this compound in material science?

Advanced

The aldehyde group enables conjugation with polymers or nanoparticles for:

- Optoelectronic materials : Pyrazole derivatives exhibit tunable fluorescence .

- Coordination complexes : Metal chelation (e.g., Cu²⁺) can yield catalysts or sensors .

How do crystallographic studies address challenges in structural confirmation?

Advanced

Single-crystal XRD resolves disorder in the propoxyphenyl group. Refinement parameters (R-factor < 0.05) ensure accuracy, but twinning or thermal motion may require high-resolution data (Mo-Kα radiation) .

What are best practices for ensuring compound stability during storage?

Q. Basic

- Store under inert atmosphere (N₂/Ar) at −20°C to prevent aldehyde oxidation .

- Use amber vials to avoid photodegradation .

How can synthetic reproducibility be improved across laboratories?

Q. Advanced

- Detailed kinetic profiling : Publish time-temperature-yield curves for critical steps .

- Standardized characterization : Share raw spectral data (NMR, XRD) in supplementary materials .

What strategies validate the compound’s role in multi-step synthesis (e.g., as an intermediate)?

Q. Advanced

- Tandem MS/MS : Track fragmentation pathways to confirm intermediate identity .

- Cross-coupling reactions : Test reactivity in Suzuki-Miyaura or Heck reactions to assess versatility .

How do solvent and catalyst choices impact green chemistry metrics in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。